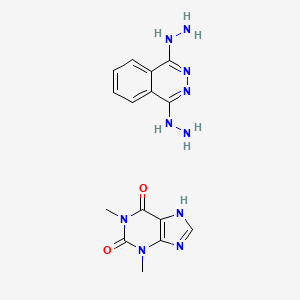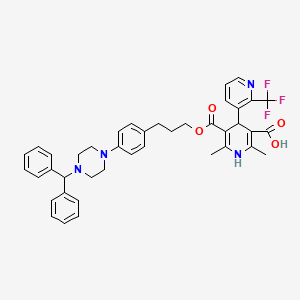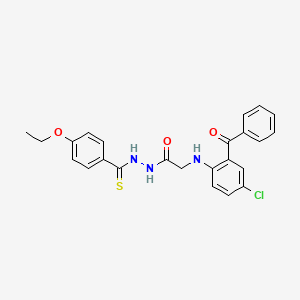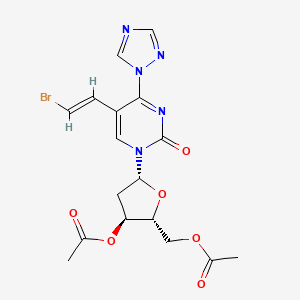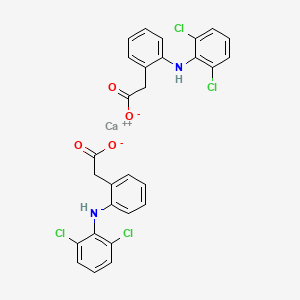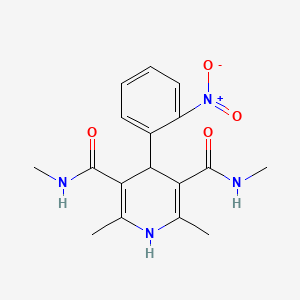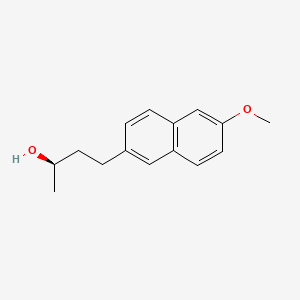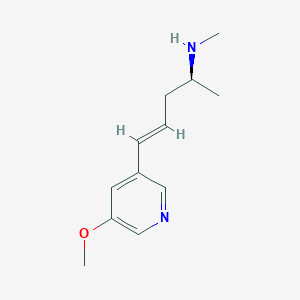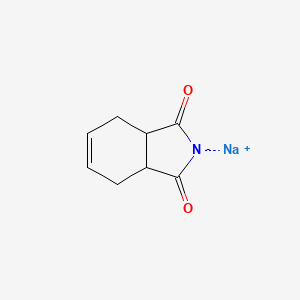
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a triazole ring fused with a phenyl group and a pyrrolidine moiety, which contributes to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenylhydrazine derivative and an aldehyde can lead to the formation of the triazole ring, followed by the introduction of the pyrrolidine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the cyclization and substitution steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can facilitate the reduction process.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazole derivatives, and various substituted phenol and pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The triazole ring and phenolic group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)aniline
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)benzaldehyde
- 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(4-Phenyl-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl)phenol stands out due to its phenolic group, which imparts unique chemical reactivity and biological activity. The presence of the phenolic group allows for additional interactions with biological targets and provides opportunities for further chemical modifications, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
82620-02-8 |
|---|---|
Formule moléculaire |
C18H18N4O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(4-phenyl-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H18N4O/c23-16-11-5-4-10-15(16)17-19-20-18(21-12-6-7-13-21)22(17)14-8-2-1-3-9-14/h1-5,8-11,23H,6-7,12-13H2 |
Clé InChI |
URDUJAKSCVKBAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


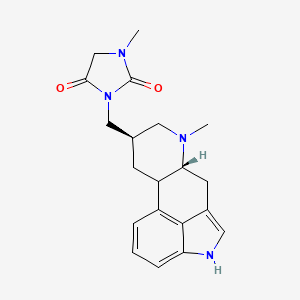

![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
